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Yap17p protein, yeast

Cat. No.: B1178307
CAS No.: 138820-59-4
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Description

Contextualization of Yap17p within Yeast Intracellular Trafficking Machinery

Intracellular trafficking in eukaryotic cells, including yeast, is a highly organized system of transport vesicles that move proteins and lipids between different cellular compartments. nih.gov This process is vital for the proper localization and function of a vast array of molecules. The trafficking pathways include the secretory pathway, which delivers newly synthesized proteins to the plasma membrane or for secretion, and the endocytic pathway, which internalizes substances from the cell surface. nih.govareeo.ac.ir

Yap17p is a component of the adaptor protein (AP) complexes, which are key players in the formation of transport vesicles, particularly clathrin-coated vesicles. nih.govbiologists.com These vesicles are responsible for selective protein transport from the plasma membrane and the trans-Golgi network. biologists.com AP complexes act as a bridge, linking the clathrin coat to the vesicle membrane and selecting the cargo proteins to be transported. biologists.com

Historical Perspective on the Discovery of Yap17p via Homology to Mammalian Adaptor Proteins

The discovery of Yap17p stemmed from research into the well-characterized clathrin-associated protein complexes in mammals. nih.gov These mammalian complexes, AP-1 and AP-2, are found at the Golgi apparatus and the plasma membrane, respectively. nih.govbiologists.com They are composed of large, medium, and small subunits. nih.gov

In 1991, a computer search for proteins related to the small chains of mammalian AP complexes, AP17 and AP19, revealed a previously unknown gene in yeast. nih.gov The protein encoded by this gene, named Yap17p, showed significant sequence homology to the mammalian AP17 and AP19 proteins. nih.gov Specifically, Yap17p is slightly more related to the mammalian AP17 chain. nih.gov This discovery provided the first evidence for the existence of a homologous adaptor protein system in yeast, suggesting a conserved mechanism of vesicular transport across eukaryotes. nih.govnih.gov

Overview of Proposed and Verified Biological Roles of Yap17p in Vesicular Transport

Yap17p is the yeast homolog of the mammalian AP17, the sigma subunit of the AP-2 complex. nih.gov The AP-2 complex is primarily involved in clathrin-mediated endocytosis at the plasma membrane. wikigenes.org While initial studies pointed to the existence of AP complex homologs in yeast, their precise functions have been the subject of ongoing research. researchgate.net

Studies have implicated yeast AP complexes in various trafficking events. For instance, the AP-1 complex, which contains a homolog of the mammalian AP19, is involved in clathrin-dependent sorting events at the Golgi apparatus. biologists.comnih.gov Given its homology to AP17, Yap17p is believed to function as part of a yeast AP-2-like complex, playing a role in endocytic processes.

The intricate network of protein-protein interactions within the cell is vast, and identifying the specific partners of Yap17p is key to fully understanding its function. washington.edunih.gov Global analyses of protein interactions in yeast have provided a framework for placing Yap17p within the larger context of cellular processes. washington.edu

Significance of Yap17p Research in Saccharomyces cerevisiae as a Model for Eukaryotic Membrane Trafficking

Saccharomyces cerevisiae has proven to be an invaluable model organism for studying fundamental cellular processes, including membrane trafficking. nih.govwhiterose.ac.ukntu.edu.sg The conservation of many trafficking components and pathways between yeast and higher eukaryotes makes findings in yeast highly relevant to understanding human cell biology. nih.govwhiterose.ac.uknih.gov

Research on Yap17p and the associated AP complexes in yeast has significantly contributed to our understanding of the molecular mechanisms underlying vesicular transport. nih.gov The genetic tractability of yeast allows for the systematic analysis of gene function, enabling researchers to dissect the roles of individual proteins like Yap17p in complex cellular pathways. ntu.edu.sg The study of these processes in yeast continues to provide insights into the general principles of eukaryotic membrane trafficking and its role in both normal cellular function and disease. nih.govntu.edu.sg

Properties

CAS No.

138820-59-4

Molecular Formula

C23H19N3O4

Synonyms

Yap17p protein, yeast

Origin of Product

United States

Molecular Architecture and Expression Dynamics of Yap17p

Genomic Organization and Transcriptional Control of the YAP17 Gene

The expression of the Yap17p protein is dictated by the YAP17 gene, whose organization and regulation are crucial for maintaining cellular homeostasis.

YAP17 Gene Locus and Transcriptional Regulation

The YAP17 gene, also known as YAP17, resides within the yeast genome and encodes the Yap17p protein. chemnet.com The transcriptional regulation of YAP17 is a complex process involving various factors that ensure its expression is aligned with the cell's needs. The promoter region of the YAP17 gene contains specific DNA sequences, known as response elements, which serve as binding sites for transcription factors. For instance, the Yap family of transcription factors in yeast, which are involved in various stress responses, bind to Yap response elements (YREs) in the promoters of their target genes. microbialcell.com The YAP1 gene, a member of this family, encodes a transcription factor that binds to the consensus sequence TTACTAA. yeastgenome.org While the specific transcription factors that directly regulate YAP17 are a subject of ongoing research, the presence of such regulatory elements is a common feature of yeast gene control.

Factors Influencing YAP17 Gene Expression

A multitude of factors can influence the expression of the YAP17 gene, reflecting the cell's ability to adapt to changing conditions. These can be broadly categorized as follows:

Environmental Stress: Yeast cells respond to various environmental stressors by modulating gene expression. For example, oxidative stress, osmotic shock, and exposure to heavy metals trigger specific transcriptional programs. microbialcell.com The Yap family of transcription factors plays a significant role in these stress responses. microbialcell.com

Nutrient Availability: The availability of essential nutrients can impact gene expression. For instance, certain compounds found in dietary sources can modulate gene activity. wiseias.com

Genetic Variations: Single nucleotide polymorphisms (SNPs) and other genetic variations within the regulatory regions of a gene can alter its expression levels by affecting transcription factor binding. wiseias.com

Chromatin Remodeling: The structure of chromatin, the complex of DNA and proteins, can influence gene accessibility. Chromatin remodeling factors can interact with transcription factors, such as members of the Yap family, to regulate gene expression. nih.gov

Factor CategorySpecific ExamplesImpact on Gene Expression
Environmental Stress Oxidative stress, osmotic shock, heavy metalsInduction of stress response genes
Nutrient Availability Dietary compoundsModulation of gene activity
Genetic Variations Single Nucleotide Polymorphisms (SNPs)Altered transcription factor binding
Chromatin Remodeling Histone modificationsChanges in gene accessibility

Protein Domain Organization of Yap17p

The Yap17p protein is characterized by a specific arrangement of functional domains that underscore its role in vesicular transport.

Structural Homology to Mammalian Clathrin Adaptor Small Chains (e.g., AP17, AP19)

Yap17p is the putative homolog in yeast to the mammalian small chains of clathrin-associated protein complexes, specifically AP17 and AP19. nih.gov These small chains are components of the AP-2 and AP-1 adaptor complexes, which are found in coated vesicles at the plasma membrane and the Golgi apparatus, respectively. nih.govmerckmillipore.com A comparison of the predicted amino acid sequence of Yap17p with rat brain AP17 and mouse brain AP19 reveals significant homology, with Yap17p being slightly more related to AP17. nih.gov This structural similarity suggests a conserved function in the machinery of clathrin-mediated transport.

ProteinOrganismMolecular Weight (Mr)Number of Amino Acids
Yap17p Yeast17,373147
AP17 Rat Brain17,018142
AP19 Mouse Brain18,733158

Predicted Functional Domains Involved in Vesicular Transport Component Interactions

The domain architecture of Yap17p is predicted to facilitate its interactions with other components of the vesicular transport machinery. Vesicular transport is a fundamental process in eukaryotic cells, responsible for the movement of proteins and lipids between different cellular compartments. plos.org This process involves the formation of vesicles from a donor membrane, their transport, and subsequent fusion with a target membrane. plos.orgfrontiersin.org Key players in this process include coat proteins (like clathrin), adaptor proteins, Rab GTPases, tethering factors, and SNAREs. plos.orgembopress.org The homology of Yap17p to clathrin adaptor small chains strongly implies its involvement in the recruitment of cargo and the assembly of the clathrin coat. nih.gov

Expression Profiles and Subcellular Localization of Yap17p

The expression levels and the specific location of Yap17p within the cell provide further insights into its function. The transcriptional activity of some yeast proteins, like Yap1p, is regulated by their cellular localization. yeastgenome.org For instance, under normal conditions, Yap1p is predominantly found in the cytoplasm due to active nuclear export. yeastgenome.org However, in response to oxidative stress, it accumulates in the nucleus to activate the transcription of target genes. yeastgenome.orgyeastgenome.org While the specific dynamics of Yap17p localization are not as extensively characterized as those of Yap1p, its homology to components of clathrin-coated vesicles suggests a primary localization to the cytoplasm, with transient association with the Golgi apparatus and the plasma membrane during vesicle formation. nih.govmerckmillipore.com

Basal Expression Levels of Yap17p in Yeast

Under normal logarithmic growth conditions, the Yap17p protein is expressed at a moderate basal level. Quantitative proteomic studies have provided specific data on its abundance within the yeast cell. The Saccharomyces Genome Database (SGD) reports a median abundance of 1,390 molecules of Yap17p per cell, with a median absolute deviation of 455 molecules. yeastgenome.org This level of expression is consistent with its role as a structural component of a crucial cellular complex.

Detailed research findings on the basal expression of Yap17p are summarized in the table below.

ParameterValueSource
Gene Name APS2, YAP17SGD yeastgenome.org
Systematic Name YJR058CSGD yeastgenome.org
Median Abundance 1,390 molecules/cellSGD yeastgenome.org
Median Absolute Deviation 455 molecules/cellSGD yeastgenome.org
Molecular Weight 17365.2 DaSGD yeastgenome.org
Isoelectric Point 4.78SGD yeastgenome.org

Cellular Distribution and Association with Vesicular Structures (e.g., Clathrin-Coated Vesicles)

Yap17p, as a subunit of the AP-2 adaptor complex, exhibits a specific cellular localization pattern consistent with its function in endocytosis. The AP-2 complex, which also comprises the large subunits Apl3p (alpha-adaptin) and Apl2p (beta-adaptin), and the medium subunit Apm4p (mu-adaptin), is recruited to the plasma membrane. biologists.com This recruitment is a critical initial step in the formation of clathrin-coated pits. plos.orgnih.gov

The primary role of the AP-2 complex is to link the clathrin coat to the plasma membrane and to select cargo proteins for internalization. biologists.com Consequently, Yap17p is found localized to discrete punctate structures at the cell cortex, which represent the sites of clathrin-coated pit assembly. cncb.ac.cn These structures are dynamic, and their formation is a highly regulated process involving the sequential recruitment of various endocytic proteins. nih.gov

Upon maturation of the clathrin-coated pit and subsequent budding, Yap17p becomes a component of the newly formed clathrin-coated vesicle. cncb.ac.cn Therefore, its cellular distribution includes the plasma membrane, clathrin-coated pits, and clathrin-coated vesicles. cncb.ac.cn In addition to these primary locations, localization to the cellular bud neck has also been observed. yeastgenome.org

The association of Yap17p with these vesicular structures is fundamental to its function in clathrin-mediated endocytosis, a major pathway for the uptake of nutrients and the regulation of cell surface proteins in yeast. nih.govnih.gov

Functional Roles and Mechanistic Insights of Yap17p in Intracellular Trafficking

Yap17p Homolog Involvement in Clathrin-Mediated Vesicular Transport

Clathrin-mediated endocytosis (CME) is a vital process for the uptake of substances from the cell exterior and for the regulation of plasma membrane composition. This process involves the assembly of a clathrin coat on the membrane, which drives the formation of vesicles. The AP-2 complex is a key player in this pathway, acting as a bridge between the clathrin scaffold and the cargo proteins to be internalized.

Role in Clathrin-Coated Vesicle Formation

The formation of clathrin-coated vesicles is a stepwise process involving the recruitment of adaptor proteins and clathrin to the plasma membrane, followed by membrane invagination and vesicle scission nih.gov. The AP-2 complex, a heterotetramer composed of α, β2, μ2, and σ2 subunits, is a principal adaptor in this process at the plasma membrane researchgate.netyeastgenome.org. The yeast homolog of the σ2 subunit, Aps2p, is an essential component of the yeast AP-2 complex. While the large subunits of the AP-2 complex are primarily involved in binding to clathrin and other accessory proteins, the small subunit contributes to the stability and assembly of the entire complex. Although direct studies detailing the specific mechanistic role of Aps2p in vesicle budding are limited, its presence as an integral subunit of the AP-2 complex implies its necessity for the proper assembly and function of the endocytic machinery. In some fungi, the AP-2 complex may have a specialized, clathrin-independent role in apical endocytosis and polar growth elifesciences.org.

Contribution to Cargo Selection and Recruitment into Transport Vesicles

A critical function of adaptor complexes is the selection of specific cargo molecules for incorporation into nascent vesicles. The AP-2 complex recognizes sorting signals within the cytoplasmic tails of transmembrane cargo proteins. While the μ2 subunit is primarily responsible for binding to tyrosine-based sorting signals (YxxΦ), the σ2 subunit in mammalian systems has been shown to interact with dileucine-based signals ([D/E]xxxL[L/I]).

In yeast, the function of the AP-2 complex has been somewhat enigmatic, but it is known to be required for polarized cell responses nih.govnih.gov. The cell wall stress sensor Mid2 has been identified as the first specific cargo for the yeast AP-2 complex nih.gov. Deletion of the μ subunit, Apm4, leads to defects in the localization of Mid2 nih.gov. While the direct interaction of the Aps2p subunit with cargo has not been explicitly demonstrated, its structural position within the AP-2 complex suggests a role in stabilizing the cargo-binding conformation of the complex and potentially contributing to the recognition of specific sorting motifs.

Specific Pathways Mediated by Yap17p Homologs (e.g., Vacuolar Transport)

While the AP-2 complex is primarily associated with endocytosis from the plasma membrane, other AP complexes are involved in distinct intracellular trafficking pathways. The AP-3 complex in yeast is crucial for a specific pathway that transports certain proteins from the Golgi apparatus to the vacuole, the yeast equivalent of the lysosome nih.gov. This pathway is notably independent of clathrin in S. cerevisiae.

The AP-3 complex is responsible for the transport of cargo proteins such as alkaline phosphatase (ALP) and the vacuolar t-SNARE Vam3p nih.gov. Deletion of any of the four subunits of the AP-3 complex, including the small sigma subunit Aps3p (a Yap17p homolog), results in the mislocalization of these specific cargo proteins nih.gov. This demonstrates the essential and cargo-selective role of the AP-3 complex in this vacuolar transport route nih.govdntb.gov.ua. The Ypq proteins, which are basic amino acid transporters in the vacuolar membrane, also utilize this AP-3-dependent pathway nih.gov.

Interaction with Adaptor Protein (AP) Complexes

As established, the homologs of Yap17p are the small sigma subunits of the heterotetrameric AP complexes in yeast. These subunits are fundamental to the structure and function of their respective complexes.

Participation in Specific AP Complexes (e.g., AP-2, AP-3)

In Saccharomyces cerevisiae, there are at least three distinct AP complexes. The small sigma subunit of the AP-2 complex is Aps2p, and the small sigma subunit of the AP-3 complex is Aps3p. Both are homologs of the originally identified Yap17p.

AP-2 Complex : The yeast AP-2 complex is composed of Apl3p (α), Apl1p (β2), Apm4p (μ2), and Aps2p (σ2). This complex localizes to endocytic sites and is involved in polarized cell responses nih.govnih.gov.

AP-3 Complex : The yeast AP-3 complex consists of Apl6p (δ), Apl5p (β3), Apm3p (μ3), and Aps3p (σ3). This complex is essential for the alternative pathway of protein transport from the Golgi to the vacuole nih.gov.

AP Complex Large Subunits Medium Subunit Small Subunit (Yap17p Homolog) Primary Trafficking Pathway Key Cargo Proteins
AP-2 Apl3p (α), Apl1p (β2)Apm4p (μ2)Aps2p (σ2)Clathrin-Mediated EndocytosisMid2
AP-3 Apl6p (δ), Apl5p (β3)Apm3p (μ3)Aps3p (σ3)Golgi to Vacuole (Clathrin-independent)Alkaline Phosphatase (ALP), Vam3p, Ypq proteins

Functional Redundancy or Specificity within AP Complexes

The existence of multiple AP complexes with distinct small subunits (Aps1p for AP-1, Aps2p for AP-2, Aps3p for AP-3) points towards a high degree of functional specificity rather than redundancy. Each AP complex participates in a discrete trafficking step, recognizing a specific set of cargo molecules and operating at a particular cellular location.

Studies involving the deletion of AP complex subunits have demonstrated this specificity. For instance, the deletion of AP-3 subunits selectively affects the transport of ALP and Vam3p to the vacuole, while the deletion of AP-1 or AP-2 subunits does not impact this pathway nih.gov. This indicates that the AP-3 complex, including its small subunit Aps3p, has a unique and non-redundant function in this specific sorting event. Similarly, the role of the AP-2 complex in polarized cell growth and the internalization of the Mid2 protein highlights its specialized function at the plasma membrane nih.gov. There is currently no evidence to suggest that the small subunits of different AP complexes can substitute for one another, underscoring their functional specificity within the intricate network of vesicular transport in yeast.

: A Review of Current Understanding

Based on an extensive review of the current scientific literature, it is not possible to provide a detailed, accurate article on the role of the yeast protein Yap17p (also known as Aps2p) within the specific functional context of Golgi homeostasis, vacuolar protein sorting, and endosomal dynamics as outlined in the provided structure.

Yap17p is firmly established as the sigma subunit of the Adaptor Protein 2 (AP-2) complex in Saccharomyces cerevisiae. The AP-2 complex is a critical component of the cellular machinery responsible for clathrin-mediated endocytosis, a process that occurs at the plasma membrane. Its primary function is to select cargo proteins at the cell surface for internalization into the cell.

The requested article outline presumes a functional role for Yap17p in post-plasma membrane trafficking events, specifically originating from the Golgi apparatus. However, the scientific consensus delineates distinct roles for the different adaptor protein complexes:

AP-1 Complex: Localized to the trans-Golgi Network (TGN) and endosomes, mediating trafficking between these compartments.

AP-2 Complex: Localized to the plasma membrane, mediating endocytosis.

AP-3 Complex: Involved in a pathway from the Golgi to the vacuole, bypassing the late endosome.

Current research does not support a direct role for Yap17p/Aps2p in the maintenance of Golgi structure, the regulation of protein sorting from the Golgi to the vacuole, or the dynamics of endosomal compartments beyond the initial formation of endocytic vesicles from the plasma membrane. Therefore, populating the requested sections with scientifically validated information is not feasible. An attempt to do so would result in a scientifically inaccurate article.

For information on protein trafficking pathways originating from the Golgi, research on proteins associated with the AP-1 and AP-3 complexes, as well as the Golgi-localized gamma-ear-containing ARF-binding (GGA) proteins, would be more relevant.

Regulation of Yap17p Activity and Function

Post-Translational Modifications of Yap17p

Post-translational modifications (PTMs) are critical for modulating the function, localization, and stability of proteins involved in cellular trafficking. While specific PTMs of the individual yeast AP-1 subunits are not extensively detailed in current research, the roles of phosphorylation and ubiquitination in the broader context of trafficking regulation provide a framework for understanding its potential control mechanisms.

Protein phosphorylation, a reversible process controlled by kinases and phosphatases, is a primary mechanism for regulating nearly all cellular activities in yeast. scispace.comthebiogrid.org Dynamic changes in protein phosphorylation govern the transitions between different cell cycle phases and responses to environmental stimuli. nih.govmdpi.com In Saccharomyces cerevisiae, complex networks of protein kinases and phosphatases ensure the fidelity of processes like chromosome segregation and metabolic regulation. scispace.comnih.gov For instance, the Ipl1 protein kinase and Type 1 protein phosphatase act in opposition to regulate chromosome segregation. nih.govnih.gov

Ubiquitination, the covalent attachment of ubiquitin to substrate proteins, serves as a versatile signal that can target proteins for proteasomal degradation or regulate their trafficking and activity. nih.govlifeandbiology.com The ubiquitin-proteasome system is essential for protein quality control and maintaining cellular homeostasis. dmu.edu.cnmdpi.com

The yeast AP-1 complex plays a critical role in the trafficking of ubiquitinated cargo proteins. yeastgenome.orgyeastgenome.org Studies have shown that mutants lacking components of the AP-1 complex are defective in transporting ubiquitinated integral membrane proteins from the TGN to the vacuole (the yeast equivalent of the lysosome) for degradation. yeastgenome.orgyeastgenome.org This finding was the first to demonstrate that AP-1 is required for this specific sorting process. yeastgenome.org Ubiquitination acts as a sorting signal for the internalization and endocytic trafficking of many plasma membrane proteins. nih.govelifesciences.org The AP-1 complex, by recognizing and sorting these ubiquitinated cargoes at the TGN, ensures they are correctly routed for degradation, thereby regulating their abundance and activity. yeastgenome.orgmdpi.com Therefore, while the AP-1 complex itself is not primarily regulated by ubiquitination, it is an essential effector in a ubiquitin-dependent sorting pathway. yeastgenome.org

Protein-Protein Interactions of Yap17p in Vesicular Transport

The function of the AP-1 complex is fundamentally defined by its extensive network of protein-protein interactions, which allows it to act as a bridge between cargo, membranes, and the clathrin machinery.

The AP-1 complex is a stable heterotetramer composed of four distinct subunits that assemble into a functional unit. nih.govnih.gov

AP-1 Complex Subunits: In Saccharomyces cerevisiae, the AP-1 complex is composed of two large subunits (Apl4p (β1) and Apl2p (γ)), one medium subunit (Apm1p or Apm2p (µ1)), and one small subunit (Aps1p (σ1)). nih.govmolbiolcell.org The existence of two different medium subunits, Apm1p and Apm2p, gives rise to two functionally distinct versions of the AP-1 complex that sort different sets of cargo proteins. nih.govmolbiolcell.org

Clathrin: A primary function of AP-1 is to link cargo to clathrin, which forms the structural scaffold of the transport vesicle. nih.govmdpi.commolbiolcell.org The appendage domains of the large γ (Apl2p) and β (Apl4p) subunits contain binding sites for clathrin, recruiting it to the membrane to drive vesicle formation. wikipedia.orgnih.gov

Cargo Proteins: The AP-1 complex recognizes short linear sorting motifs within the cytosolic tails of transmembrane cargo proteins. mdpi.com The Apm1p-containing complex is known to transport cargo such as chitin (B13524) synthase III (Chs3) and the SNARE protein Sna2p. molbiolcell.org It is also involved in the transport of carboxypeptidase S (CPS) and the sorting receptor Vps10p. mdpi.com

Recruitment Factors: The localization and activation of the AP-1 complex at the TGN are tightly regulated. Its recruitment from the cytosol to the TGN membrane depends on the combined action of the small GTPase Arf1 (in its GTP-bound state) and the lipid phosphatidylinositol-4-phosphate (B1241899) (PI4P). nih.govresearchgate.net Additionally, the stable association of AP-1 with the TGN membrane is promoted by an interaction with the conserved HEATR5 protein, Laa1p, which is mediated by a co-factor protein called Laa2p. nih.govnih.gov

The yeast AP-1 complex exists as a stable, pre-assembled heterotetramer in the cytosol. nih.gov Evidence from co-immunoprecipitation studies has confirmed the subunit composition of the complex in vivo. yeastgenome.org The stability of the complex is essential for its function, as the coordinated action of all four subunits is required for cargo recognition and clathrin recruitment.

The association of the AP-1 complex with membranes is a dynamic and regulated process. The interaction with Laa1p and Laa2p is crucial for promoting the stable binding of AP-1 to the TGN, ensuring that clathrin coat assembly occurs at the correct time and place. nih.govnih.gov This stable recruitment allows for the efficient capture of cargo and the subsequent formation of transport vesicles destined for the endosomal system. nih.govnih.gov

Environmental and Cellular Cues Modulating Yap17p Function

Key cellular cues that regulate AP-1 function are centered on its recruitment to the TGN. This process is initiated by the presence of specific cargo proteins bearing sorting signals and is stabilized by activated Arf1-GTP and PI4P on the TGN membrane. nih.govresearchgate.net The timing of AP-1 recruitment appears to be a late event in the maturation of the Golgi, suggesting a precise temporal control mechanism that may involve additional factors like the Laa1p-Laa2p complex. nih.gov

While direct regulation of AP-1 by environmental stress pathways like heat shock or osmotic stress is not well-documented, its function is intrinsically linked to cellular homeostasis. For example, the AP-1 complex is required for the proper trafficking of chitin synthase (Chs3p), a key enzyme for cell wall synthesis, which is itself a process that responds to cell wall stress. yeastgenome.orgmolbiolcell.orgnih.gov Furthermore, AP-1's role in sorting proteins to the vacuole for degradation is part of the cellular machinery that responds to nutrient availability. yeastgenome.orgnih.gov The trafficking of certain nutrient permeases is highly regulated by the availability of nutrients like nitrogen, often involving ubiquitin-dependent sorting to the vacuole. nih.gov By mediating the transport of such ubiquitinated cargo, the AP-1 complex participates in the cell's adaptation to changing nutrient environments. yeastgenome.org

Compound and Protein Table

NameTypeDescription
Yap17pProteinA historical or alternative name for a subunit of a yeast adaptor protein complex, likely within the AP-1 complex.
AP-1 (Adaptor Protein-1)Protein ComplexA heterotetrameric protein complex involved in clathrin-mediated vesicular transport from the TGN and endosomes.
Apl2pProteinThe gamma (γ) large subunit of the yeast AP-1 complex.
Apl4pProteinThe beta (β) large subunit of the yeast AP-1 complex.
Apm1pProteinA medium (µ) subunit of the yeast AP-1 complex, defines the conventional AP-1C complex.
Apm2pProteinAn alternative medium (µ) subunit of the yeast AP-1 complex, defines the AP-1R complex.
Aps1pProteinThe small (σ) subunit of the yeast AP-1 complex.
ClathrinProteinA scaffold protein that forms the outer coat of vesicles involved in intracellular trafficking.
Arf1pProteinA small GTPase that regulates the recruitment of coat proteins, including AP-1, to membranes.
Laa1p (HEATR5)ProteinA conserved protein that promotes the stable association of AP-1 with membranes.
Laa2pProteinA co-factor that mediates the interaction between Laa1p and the AP-1 complex.
Chs3p (Chitin synthase III)Protein (Cargo)An enzyme responsible for chitin synthesis, a known cargo protein of the AP-1 complex.
Sna2pProtein (Cargo)A SNARE protein involved in vesicle fusion, a known cargo protein of the AP-1 complex.
CPS (Carboxypeptidase S)Protein (Cargo)A vacuolar protease that is transported via an AP-1 dependent pathway.
Vps10pProtein (Cargo)A sorting receptor for vacuolar proteins, its trafficking involves the AP-1 complex.
UbiquitinProteinA small regulatory protein that is attached to other proteins as a post-translational modification.
Phosphatidylinositol-4-phosphate (PI4P)LipidA phosphoinositide lipid found on Golgi membranes that acts as a recruitment signal for AP-1.
Ipl1pProtein KinaseA yeast protein kinase essential for regulating chromosome segregation.
Type 1 Protein PhosphataseProtein PhosphataseA phosphatase that acts in opposition to kinases like Ipl1p.

Methodologies for Studying Yap17p Protein and Vesicular Trafficking

Genetic Approaches for Characterizing Protein Function in Vesicular Trafficking

Genetic manipulation of yeast is a powerful tool for dissecting the function of proteins in complex cellular processes like vesicular trafficking. These approaches allow researchers to observe the consequences of altered gene expression or function, providing insights into the protein's role.

Gene Deletion and Overexpression Mutants: Phenotypic Analysis of Trafficking Defects

A primary step in characterizing a gene's function is to create null mutants by deleting the gene and to generate strains that overexpress the corresponding protein. The phenotypes of these mutants are then analyzed for defects in vesicular trafficking.

Gene Deletion: Deletion of a gene involved in vesicular trafficking often leads to observable phenotypes. These can range from slow growth or temperature sensitivity to lethality if the gene is essential. Specific trafficking defects can be monitored using reporter proteins that traffic through the secretory or endocytic pathways. For instance, the mislocalization or accumulation of a secreted enzyme or a vacuolar protease can indicate a block at a specific stage of transport.

Overexpression: Overexpressing a protein can also lead to trafficking defects, sometimes by titrating out interacting partners or by causing non-specific aggregation. The phenotypic consequences of overexpression are analyzed similarly to deletion mutants, looking for disruptions in the localization and processing of cargo proteins.

Table 1: Examples of Phenotypic Analysis in Yeast Vesicular Trafficking Mutants

Genetic Modification Reporter Protein Observed Phenotype Implied Trafficking Defect
Deletion of SEC18 Carboxypeptidase Y (CPY) Accumulation of precursor CPY in the ER Block in ER-to-Golgi transport
Overexpression of SNC1 Snc1-GFP Internal accumulation of the protein Defect in recycling to the plasma membrane

Suppressor and Enhancer Screens for Interacting Genes

To identify other genes that function in the same pathway or in parallel pathways, genetic interaction screens are employed.

Suppressor Screens: If a mutation in a gene of interest causes a growth defect, a suppressor screen can identify second-site mutations in other genes that rescue this phenotype. These "suppressor" genes often encode proteins that interact physically with the protein of interest, act downstream in the same pathway, or function in a compensatory pathway.

Enhancer Screens (Synthetic Lethality): A synthetic lethal screen identifies two genes that are not essential on their own, but whose simultaneous deletion results in cell death. This genetic interaction suggests that the two genes function in parallel pathways that converge on an essential process. For example, if deleting a hypothetical YAP17 gene had no phenotype, but deleting it in combination with a known secretion gene was lethal, it would imply a role for Yap17p in a parallel secretion pathway.

Molecular Biology and Biochemical Techniques

A variety of in vitro and in vivo techniques are used to dissect the molecular function of proteins in vesicular trafficking and to identify their interaction partners.

Immunoprecipitation and Co-fractionation for Complex Assembly

These techniques are used to determine if a protein is part of a stable protein complex, a common feature of the vesicular trafficking machinery.

Immunoprecipitation: An antibody specific to the protein of interest (or an epitope tag fused to it) is used to purify the protein from cell lysates. Proteins that are physically associated with the target protein will be co-purified and can be identified by mass spectrometry. This method is crucial for identifying direct and indirect binding partners.

Co-fractionation: Cellular extracts are separated by biochemical methods such as size exclusion or ion exchange chromatography. The resulting fractions are then analyzed by quantitative mass spectrometry. Proteins that are part of the same complex will co-elute in the same fractions, allowing for the identification of protein complexes on a large scale.

In Vitro Reconstitution Assays for Vesicle Formation

To study the specific role of a protein in the mechanics of vesicle budding, in vitro reconstitution assays are invaluable. These assays use purified components to rebuild a specific trafficking step in a test tube. For example, to test if a protein is involved in vesicle formation from the Golgi, purified Golgi membranes can be incubated with purified cytosolic proteins, ATP, and GTP. The formation of vesicles can be monitored by the packaging of a specific cargo protein into the budded vesicles. The requirement for a specific protein can be tested by adding it to or depleting it from the reaction.

Quantitative Proteomics for Interactome Mapping

Quantitative proteomics provides a global view of the protein-protein interactions (the interactome) of a particular protein. Techniques like affinity purification coupled with mass spectrometry (AP-MS) can be performed under different cellular conditions to see how the interaction network changes. By comparing the proteins that co-purify with the protein of interest under different conditions (e.g., in wild-type versus mutant cells, or in the presence or absence of a specific stress), a dynamic map of its interactions can be constructed. This can reveal the functional context in which the protein operates.

Table 2: Common Methodologies and Their Applications in Studying Yeast Vesicular Trafficking

Methodology Application Example Finding
Gene Deletion & Phenotypic Analysis Determine the necessity of a gene for a specific trafficking step. Deletion of VAM3 prevents fusion of vesicles with the vacuole.
Synthetic Lethal Screen Identify genes with redundant or parallel functions. Synthetic lethality between SEC4 and SPO20 reveals parallel pathways in exocytosis.
Co-Immunoprecipitation Identify direct and indirect physical interaction partners. The COPII coat components Sec23p and Sec24p physically interact.
In Vitro Reconstitution Determine the minimal set of components required for a specific process. Reconstitution of ER-to-Golgi transport with purified membranes and cytosolic factors.

Cell Biology and Imaging Techniques

Cell biology and advanced imaging techniques are fundamental to understanding the subcellular localization and dynamic behavior of proteins, providing critical insights into their functions.

Live-cell imaging allows for the real-time visualization of proteins within their native cellular environment, offering a dynamic perspective on their localization and movement. To study Yap17p, this technique would involve genetically tagging the protein with a fluorescent marker, such as Green Fluorescent Protein (GFP) or its spectral variants (e.g., mCherry, YFP).

Hypothetical Application to Yap17p:

A fusion protein, such as Yap17p-GFP, would be expressed in yeast cells. The localization of the fluorescent signal would provide the first clues to its subcellular address. If Yap17p is involved in vesicular trafficking, it might be observed localizing to specific organelles like the endoplasmic reticulum (ER), Golgi apparatus, endosomes, or the plasma membrane. Furthermore, co-localization studies could be performed by simultaneously expressing Yap17p tagged with one fluorescent protein and a known cargo protein or an organelle marker tagged with another. For instance, if Yap17p were involved in ER-to-Golgi transport, one would expect to see its fluorescent signal overlapping with that of a known ER-resident protein or a cargo protein known to traffic through this pathway.

Time-lapse microscopy would be crucial to track the movement of Yap17p-containing structures over time. This could reveal whether Yap17p is associated with mobile vesicles.

Illustrative Data Table for Live-Cell Imaging:

The following table illustrates the type of data that could be generated from a live-cell imaging experiment designed to investigate Yap17p.

Fluorescently Tagged ProteinObserved LocalizationCo-localization with Organelle MarkerDynamic Behavior
Yap17p-GFPPunctate structures throughout the cytoplasmPartial co-localization with Sec61p-mCherry (ER marker)Mobile puncta observed trafficking towards the cell periphery
Yap17p-GFPAccumulation at the bud neck in dividing cellsCo-localization with Myo1p-mCherry (Myosin V)Static localization at the bud neck during cytokinesis

Note: This table is a hypothetical representation of potential experimental outcomes and is intended for illustrative purposes only, as no such specific data for Yap17p is currently available in published literature.

Electron microscopy (EM) offers unparalleled resolution for visualizing the ultrastructure of cells and organelles. In the context of vesicular trafficking, EM can reveal the morphology, size, and distribution of transport vesicles. To investigate the role of Yap17p, researchers could compare the ultrastructure of wild-type yeast cells with that of a yap17 deletion mutant (yap17Δ).

Hypothetical Application to Yap17p:

If Yap17p is essential for a specific step in vesicle formation or transport, its absence in the yap17Δ mutant might lead to discernible morphological changes. For example, an accumulation of aberrant vesicular structures, a defect in the budding of vesicles from a donor compartment, or an accumulation of unfused vesicles at a target membrane could be observed. Immunoelectron microscopy, using antibodies against Yap17p, could pinpoint the precise location of the protein on specific vesicular structures or organellar membranes.

Illustrative Data Table for Electron Microscopy Analysis:

Yeast StrainVesicle Morphology in CytoplasmGolgi Cisternae StructureEndosomal Compartment Appearance
Wild-TypeHomogeneous population of 50-80 nm vesiclesOrganized stacks of flattened cisternaeMultivesicular bodies with internal vesicles present
yap17ΔAccumulation of larger, irregularly shaped vesicles (>100 nm)Swollen and fragmented Golgi cisternaeEnlarged endosomes lacking internal vesicles

Note: This table presents a hypothetical comparison to illustrate potential findings from an electron microscopy study of a yap17Δ mutant. No such data has been published for Yap17p.

Subcellular fractionation is a biochemical technique used to isolate different organelles and cellular compartments from a cell lysate. By analyzing the protein content of each fraction, the subcellular localization of a protein of interest can be determined.

Hypothetical Application to Yap17p:

Yeast cells would be lysed, and the resulting homogenate would be subjected to a series of centrifugation steps at increasing speeds to pellet different cellular components. Fractions enriched for nuclei, mitochondria, microsomes (ER and Golgi), and the soluble cytoplasm (cytosol) would be collected. The presence and relative abundance of Yap17p in each fraction would then be determined by immunoblotting using an antibody specific to Yap17p. This would provide biochemical evidence for its association with specific organelles, complementing the visual data from microscopy.

Illustrative Data Table for Subcellular Fractionation:

Subcellular FractionMarker ProteinRelative Abundance of Yap17p (Hypothetical)
P1 (Low-speed pellet - Nuclei)Nop1p+
P2 (Medium-speed pellet - Mitochondria)Cox2p-
P3 (High-speed pellet - Microsomes)Dpm1p (ER), Kre2p (Golgi)+++
S3 (High-speed supernatant - Cytosol)Pgk1p++

Key: (-) Not detected, (+) Low abundance, (++) Moderate abundance, (+++) High abundance. This table is a hypothetical representation of results from a subcellular fractionation experiment for Yap17p and is for illustrative purposes.

Genomic and Proteomic Profiling

Genomic and proteomic approaches provide a global perspective on the potential function of a protein by examining the consequences of its absence on gene expression and by identifying its interaction partners.

Microarray analysis or RNA sequencing (RNA-Seq) can be used to compare the global gene expression profiles of a wild-type strain and a yap17Δ mutant. Significant changes in the transcript levels of other genes in the absence of Yap17p can suggest the cellular processes in which it is involved.

Hypothetical Application to Yap17p:

If Yap17p plays a role in a specific vesicular trafficking pathway, the yap17Δ mutant might show altered expression of genes encoding other components of that pathway. For example, an upregulation of genes involved in the unfolded protein response (UPR) might suggest a defect in ER-to-Golgi transport. Conversely, changes in the expression of genes related to cell wall biosynthesis could imply a role for Yap17p in the secretory pathway.

Illustrative Data Table for Global Gene Expression Analysis:

Gene CategoryRepresentative GenesFold Change in yap17Δ vs. Wild-Type (Hypothetical)Potential Implication
ER Stress ResponseKAR2, HAC1, PDI1+2.5Defective ER export
Vesicle Coat ProteinsSEC13, SEC23, SEC24+1.8Compensatory upregulation
Golgi-related GlycosyltransferasesMNN1, OCH1-2.1Impaired Golgi function
Cell Wall Integrity PathwayPKC1, SLT2+2.0Cell wall stress

Note: This table provides a hypothetical snapshot of potential gene expression changes in a yap17Δ mutant to illustrate the type of data generated. No such global gene expression analysis for a yap17 mutant has been publicly reported.

Identifying the proteins that physically interact with Yap17p is crucial for placing it within a functional network.

Yeast Two-Hybrid (Y2H): The Y2H system is a genetic method to screen for binary protein-protein interactions. Yap17p would be used as the "bait" to screen a library of "prey" proteins. An interaction between the bait and a prey protein reconstitutes a functional transcription factor, leading to the expression of a reporter gene.

Affinity Purification-Mass Spectrometry (AP-MS): In this biochemical approach, Yap17p is tagged (e.g., with a TAP-tag or a GFP-tag) and expressed in yeast. The tagged Yap17p, along with any interacting proteins, is then purified from a cell lysate using an antibody or affinity resin that recognizes the tag. The purified protein complexes are then identified by mass spectrometry.

Hypothetical Application to Yap17p:

A Y2H screen could identify direct binding partners of Yap17p. If Yap17p interacts with known components of the COPII coat, for example, it would strongly suggest a role in ER-to-Golgi transport. An AP-MS experiment could identify a broader set of interactors, including both direct and indirect binding partners that form a complex with Yap17p. The identification of known vesicular trafficking proteins in the purified complex would provide strong evidence for Yap17p's involvement in this process.

Illustrative Data Table for Protein-Protein Interaction Screens:

MethodInteracting Protein (Hypothetical)Function of InteractorPotential Role of Yap17p
Yeast Two-HybridSec24pCOPII vesicle cargo adaptorCargo recognition or coat assembly
Affinity Purification-MSSec13p, Sec31pOuter COPII coat componentsRegulation of vesicle budding
Affinity Purification-MSYpt1pRab GTPase involved in ER-Golgi transportEffector or regulator of Ypt1p
Yeast Two-HybridVps27pESCRT-0 componentEndosomal sorting

Note: This table is a hypothetical list of potential interacting partners for Yap17p that could be identified through these high-throughput methods. There is currently no published data on the protein interactome of Yap17p.

Comparative Genomics and Evolution of Yap17p Homologs

Phylogenetic Analysis of Clathrin Adaptor Small Chains Across Eukaryotic Species

The small chains of clathrin adaptor complexes, formally known as sigma (σ) subunits, are fundamental components of the vesicular trafficking machinery in eukaryotes. The yeast protein Yap17p is a homolog of the sigma subunits found in the mammalian AP-1 and AP-2 complexes (known as σ1 or AP19, and σ2 or AP17, respectively). merckmillipore.com Phylogenetic analyses indicate that the families of adaptor protein complexes (AP-1, AP-2, AP-3, AP-4, and AP-5) arose from a series of ancient gene duplication events that occurred early in eukaryotic evolution. pnas.org

The widespread presence of orthologs for these distinct AP complexes across the eukaryotic domain—from fungi to plants to animals—strongly suggests that a sophisticated and diversified trafficking system was already established in the Last Eukaryotic Common Ancestor (LECA). pnas.org The sigma subunits, as integral parts of these complexes, co-evolved with their corresponding large, medium, and small partner subunits. While yeast possesses homologs for the core AP complexes, some lineages have undergone further expansion or lineage-specific evolution of trafficking proteins, highlighting the adaptability of this ancient system. biorxiv.org

Table 1: Yap17p and its Homologs in Different Eukaryotic AP Complexes

AP Complex Subunit Name Mammalian Homolog Yeast Homolog(s) Primary Location
AP-1 Sigma 1 (σ1) AP19 Aps1p Trans-Golgi Network, Endosomes
AP-2 Sigma 2 (σ2) AP17 Aps2p Plasma Membrane
AP-3 Sigma 3 (σ3) AP20 Aps3p Endosomes, Lysosomes
AP-4 Sigma 4 (σ4) AP21 - Trans-Golgi Network

Conservation of Yap17p Functional Domains and Vesicular Trafficking Mechanisms

The function of the sigma subunit is highly conserved across all eukaryotic species, primarily centered on two critical roles: ensuring the structural integrity of the AP complex and participating directly in cargo recognition. The sigma subunit consists of a conserved longin-like domain structure that is crucial for its function. ebi.ac.uk

Recent studies have revealed that the assembly of AP complexes is not spontaneous but is assisted by dedicated chaperone proteins. In the assembly of AP-1, AP-2, and AP-4, a chaperone known as AAGAB initiates the process by binding to and stabilizing both the large subunit (gamma, alpha, or epsilon) and the sigma subunit. pnas.orgmolbiolcell.org This forms a stable ternary intermediate that acts as a scaffold for the recruitment of the remaining subunits, underscoring the sigma subunit's foundational role in the formation of the entire complex.

Furthermore, the sigma subunit plays a direct role in the primary function of the AP complex: cargo selection. It forms a "hemicomplex" with the N-terminal trunk domain of one of the large subunits (e.g., α/σ2 or γ/σ1). molbiolcell.orgnih.gov This hemicomplex creates a binding pocket that specifically recognizes short, linear sorting signals within the cytoplasmic tails of transmembrane cargo proteins, most notably dileucine-based motifs ([DE]XXXL[LI]). molbiolcell.orgebi.ac.uk This mechanism, which ensures that only the correct cargo is packaged into budding vesicles, is a deeply conserved feature of eukaryotic vesicular trafficking.

Divergence and Specialization of Adaptor Protein Subunits

The evolution of multiple AP complexes from a common ancestor is a clear example of divergence and specialization. Following the initial gene duplication events, the different AP complexes and their constituent subunits, including the sigma chains, specialized for distinct roles at different locations within the cell. This partitioning of labor was a critical step in the evolution of complex, parallel trafficking pathways. wikipedia.org

This specialization is evident in their distinct subcellular localizations and functions:

AP-1 (γ, β1, μ1, σ1) operates at the trans-Golgi network (TGN) and endosomes, sorting cargo between these compartments. nih.gov

AP-2 (α, β2, μ2, σ2) is localized exclusively to the plasma membrane, where it mediates the clathrin-dependent endocytosis of cell surface receptors and other proteins. wikipedia.org

AP-3 (δ, β3, μ3, σ3) directs traffic from endosomes to lysosomes and lysosome-related organelles.

AP-4 (ε, β4, μ4, σ4) mediates a distinct export pathway from the TGN. molbiolcell.org

This functional divergence extends to the molecular level. For instance, the cargo-binding hemicomplexes of AP-1 (γ/σ1) and AP-2 (α/σ2) exhibit different preferences for the precise amino acid sequences of the dileucine-based sorting motifs they recognize. molbiolcell.orgnih.gov This molecular-level tuning allows for exquisite specificity in cargo selection at different cellular membranes, preventing mis-sorting of proteins and maintaining the unique identity of each organelle.

Table 2: Specialization of Major Clathrin Adaptor Protein (AP) Complexes

Feature AP-1 Complex AP-2 Complex AP-3 Complex AP-4 Complex
Large Subunits γ, β1 α, β2 δ, β3 ε, β4
Medium Subunit μ1 μ2 μ3 μ4
Small Subunit σ1 (AP19) σ2 (AP17) σ3 (AP20) σ4 (AP21)
Primary Location TGN, Endosomes Plasma Membrane Endosomes TGN
Primary Function TGN/Endosome Trafficking Clathrin-Mediated Endocytosis Trafficking to Lysosomes TGN Export

Evolutionary Implications of Yap17p Function in Eukaryotic Cellular Complexity

The evolution and diversification of Yap17p and its homologs have profound implications for the development of eukaryotic cellular complexity. The emergence of a sophisticated vesicular trafficking system, underpinned by machinery like the AP complexes, was a watershed moment in eukaryogenesis. This system enabled the formation and maintenance of the defining features of the eukaryotic cell: a complex endomembrane system with distinct organelles such as the endoplasmic reticulum, Golgi apparatus, endosomes, and lysosomes.

The duplication and subsequent specialization of an ancestral AP complex into the multiple forms seen today allowed for the segregation of trafficking pathways. This innovation provided a mechanism for cells to maintain the unique protein and lipid compositions of each organelle, a prerequisite for their specialized functions. The AP-2 complex, for example, endowed early eukaryotes with the ability to internalize nutrients, regulate the number of receptors on their surface, and communicate with their environment through endocytosis. The AP-1 and AP-4 complexes allowed for intricate sorting of newly synthesized proteins at the TGN, directing them to various destinations within or outside the cell.

This increase in trafficking complexity facilitated the evolution of larger, more structurally elaborate cells. Ultimately, the ability to manage complex, parallel pathways of protein sorting was a crucial prerequisite for the evolution of multicellular organisms, where different cell types have highly specialized trafficking requirements to carry out their unique functions. Therefore, the evolutionary journey of the humble Yap17p protein and its relatives is inextricably linked to the rise of complex eukaryotic life.

Future Directions and Unanswered Questions in Yap17p Research

Elucidation of Specific Cargoes and Receptors Mediated by Vps17p

A primary area for future investigation is the comprehensive identification of the full range of cargo proteins and their corresponding receptors that are handled by the Vps17p-containing retromer complex. Currently, the best-characterized cargo is the carboxypeptidase Y (CPY) receptor, Vps10p. nih.govmolbiolcell.org The retromer complex facilitates the recycling of Vps10p from the prevacuolar endosome to the late Golgi. embopress.orgnih.gov

The cargo-selective component of the retromer is a trimer composed of Vps26p, Vps29p, and Vps35p, which is responsible for directly recognizing and binding cargo proteins. biologists.com Vps17p, in a dimer with Vps5p, forms a subcomplex that is thought to be involved in generating the membrane curvature necessary for vesicle formation. nih.govnih.gov While Vps17p's role in cargo recognition is indirect, a deeper understanding of the interplay between the Vps5p/Vps17p dimer and the cargo-selective complex is needed. Future research, employing advanced proteomic and genetic screening techniques, will be instrumental in identifying novel cargo proteins that depend on Vps17p for their correct localization and function. This will provide a more complete picture of the cellular pathways regulated by this crucial sorting nexin.

Cargo ProteinReceptorFunction of Cargo
Carboxypeptidase Y (CPY)Vps10pVacuolar hydrolase
Proteinase AVps10pVacuolar hydrolase
Proteinase BVps10pVacuolar hydrolase
Dipeptidyl aminopeptidase (B13392206) A (Ste13p)Not explicitly statedGolgi-resident membrane protein

High-Resolution Structural Determination of Vps17p in Isolation and in Complex with Binding Partners

Obtaining high-resolution three-dimensional structures of the full-length Vps17p protein, both by itself and in complex with its binding partners, is a critical next step. To date, the crystal structure of the Phox homology (PX) domain of Vps17p has been determined. nih.govnih.gov This structure reveals the typical fold of a PX domain but surprisingly lacks the conserved basic residues that are usually required for binding to phosphatidylinositol-3-phosphate (PtdIns(3)P), a key lipid in endosomal membranes. nih.govnih.gov This suggests that the PX domain of Vps17p may not directly interact with PtdIns(3)P or does so weakly. nih.gov

Future structural studies, utilizing techniques such as cryo-electron microscopy (cryo-EM), are needed to visualize the entire Vps17p protein. It will be particularly insightful to determine the structure of the Vps5p/Vps17p heterodimer and, ultimately, the entire pentameric retromer complex assembled on a lipid membrane. mpg.de These studies will provide invaluable insights into the molecular mechanisms of retromer assembly, cargo recognition, and the induction of membrane curvature.

Structural Features of the Vps17p PX Domain

Secondary Structure Element Residue Range
β1 Strand 108-116
β2 Strand 129-136
β3 Strand 145-152
α1 Helix 153-166
α2 Helix 187-206
α3 Helix 208-212

Dynamic Regulation of Vps17p Activity During Active Trafficking Processes

Understanding the dynamic regulation of Vps17p function is essential for a complete picture of its role in vesicular trafficking. The activity of the retromer complex, including the recruitment of Vps17p to endosomal membranes, is known to be regulated by the lipid composition of the membrane. Specifically, the presence of PtdIns(3)P, synthesized by the Vps34 phosphatidylinositol 3-kinase, is crucial for the localization of the Vps5p/Vps17p complex to endosomes. nih.govresearchgate.net The redistribution of Vps5p and Vps17p to the cytoplasm in mutants with decreased PtdIns(3)P levels underscores this dependence. nih.govresearchgate.net

However, many questions regarding the precise temporal and spatial regulation of Vps17p activity remain. For instance, it is unclear how the interaction of Vps17p with the endosomal membrane is initiated and terminated. The interplay between Vps17p and other regulatory proteins, such as small GTPases, needs further investigation. molbiolcell.org Live-cell imaging techniques with high temporal and spatial resolution will be critical in visualizing the dynamic recruitment and dissociation of Vps17p during active cargo sorting and vesicle formation.

Integration of Vps17p Function into Broader Systems Biology Models of Yeast Membrane Dynamics

These models would consider the flow of membranes and cargo through various compartments, including the endoplasmic reticulum, Golgi apparatus, endosomes, and vacuole. nih.gov By incorporating quantitative data on protein concentrations, trafficking kinetics, and protein-protein interactions, such models could predict the systemic effects of perturbing Vps17p function. This approach will be vital for understanding how the cell maintains robustness in its membrane trafficking network and how defects in specific components, like Vps17p, can lead to broader cellular dysfunction.

Potential Biotechnological Applications of Understanding Yeast Vesicular Trafficking

A thorough understanding of the mechanisms of vesicular trafficking in yeast, including the role of Vps17p, has significant potential for biotechnological applications. Yeast is a powerful model organism for studying fundamental cellular processes that are conserved in higher eukaryotes, including humans. biologists.com

Defects in the retromer complex have been implicated in human neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. biologists.comdovepress.com Therefore, a detailed understanding of the yeast retromer, including the function of Vps17p, can provide a platform for screening potential therapeutic compounds. Furthermore, yeast is widely used as a cell factory for the production of recombinant proteins and other valuable biomolecules. Optimizing the secretory pathway, which is intimately linked to endosomal trafficking and the function of proteins like Vps17p, could lead to increased yields and improved quality of these products. The manipulation of specific trafficking pathways could also be harnessed for the development of novel delivery systems for drugs or other molecules.

Q & A

Q. What are the primary functional annotations of Yap17p in yeast, and how are these validated experimentally?

Yap17p is annotated in the Yeast Proteome Database (YPD) with features such as cellular localization, molecular function, and interaction partners, derived from systematic genome-wide studies . Validation typically involves co-immunoprecipitation (Co-IP) for protein interactions, fluorescence microscopy for localization, and gene deletion strains to assess phenotypic changes. For example, Yap17p’s role in vesicle trafficking can be confirmed by observing trafficking defects in ΔYAP17 mutants using GFP-tagged cargo proteins .

Q. What standard experimental methods are recommended for isolating and characterizing Yap17p in yeast?

  • Isolation : Mechanical disruption (e.g., bead beating) combined with protease inhibitor cocktails (e.g., PMSF, pepstatin A) to prevent degradation during extraction .
  • Characterization : Yeast two-hybrid screening for interaction partners, SDS-PAGE/Western blotting for expression profiling, and structural analysis via X-ray crystallography or cryo-EM for 3D conformation studies .
  • Data Validation : Cross-referencing results with YPD entries for functional consistency (e.g., confirming localization via tagged constructs) .

Q. How to design a baseline experiment to study Yap17p’s role in cellular processes?

  • Hypothesis : Define a specific role (e.g., "Yap17p regulates endosomal sorting").
  • Controls : Use wild-type and ΔYAP17 strains.
  • Assays : Fluorescent reporters (e.g., FM4-64 uptake for endocytosis), quantitative PCR for gene expression changes, or pulse-chase analysis for protein turnover .
  • Data Interpretation : Compare mutant phenotypes to existing YPD annotations to identify novel functions or contradictions .

Advanced Research Questions

Q. How to resolve contradictions in Yap17p interaction data across different studies?

Discrepancies often arise from methodological differences (e.g., yeast two-hybrid vs. affinity purification). To address this:

  • Meta-analysis : Compile interaction datasets from YPD, BioGRID, and primary literature, then apply statistical tools (e.g., STRINGdb) to assess confidence scores .
  • Experimental Validation : Use orthogonal methods (e.g., Co-IP + fluorescence resonance energy transfer [FRET]) to confirm interactions .
  • Contextual Factors : Account for growth conditions or genetic backgrounds that may alter interaction networks .

Q. What computational strategies predict Yap17p’s functional conservation in non-yeast species?

  • Sequence Alignment : Tools like BLASTp or Clustal Omega identify homologs (e.g., AP17 in Zea mays ).
  • Phylogenetic Profiling : Correlate Yap17p’s presence/absence across species with specific traits (e.g., endocytosis machinery).
  • Structure Prediction : AlphaFold models can highlight conserved domains (e.g., clathrin-binding motifs) .

Q. How to integrate high-throughput genomics data (e.g., transcriptomics) with Yap17p functional studies?

  • Correlative Analysis : Overlay RNA-seq data (e.g., YAP17 expression under stress) with protein interaction networks to identify co-regulated pathways .
  • CRISPRi/a Screens : Pair Yap17p knockdown/overexpression with genome-wide phenotypic screens to map genetic interactions .
  • Machine Learning : Train classifiers on multi-omics datasets to predict Yap17p’s role in unexplored cellular contexts .

Q. What are the methodological challenges in studying Yap17p-containing protein complexes?

  • Complex Stability : Use crosslinkers (e.g., formaldehyde) to preserve transient interactions during immunoprecipitation .
  • Background Noise : Employ SILAC (stable isotope labeling) to distinguish true interactors from contaminants .
  • Functional Redundancy : Generate double/triple mutants with paralogs (e.g., ΔYAP17 ΔYAP18) to bypass compensatory mechanisms .

Q. How to test hypotheses about Yap17p’s role in stress response pathways using quantitative assays?

  • Oxidative Stress Assay : Treat ΔYAP17 and wild-type strains with H2O2, then measure viability via colony-forming units (CFUs) or ROS levels using DCFDA fluorescence .
  • Proteomic Profiling : TMT-labeled mass spectrometry to quantify Yap17p abundance changes under stress .
  • Network Modeling : Integrate stress-response transcriptomics with Yap17p interaction data using tools like Cytoscape to identify key nodes .

Methodological Resources

  • Databases : YPD for curated annotations , BioGRID for interaction data .
  • Protocols : Yeast protein extraction , yeast two-hybrid screening .
  • Analysis Tools : STRINGdb for interaction networks , AlphaFold for structural predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.